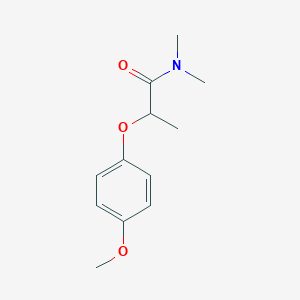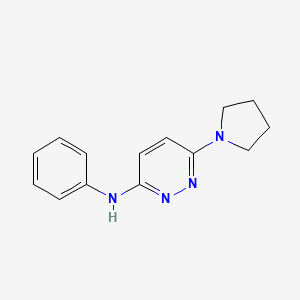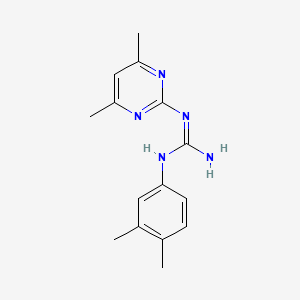
2-(4-methoxyphenoxy)-N,N-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N,N-dimethylpropanamide, also known as MPDMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenoxy)-N,N-dimethylpropanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, 2-(4-methoxyphenoxy)-N,N-dimethylpropanamide has been shown to inhibit the activity of cyclooxygenase, an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N,N-dimethylpropanamide has been shown to have a number of biochemical and physiological effects in the body. In addition to its anti-inflammatory and analgesic properties, 2-(4-methoxyphenoxy)-N,N-dimethylpropanamide has been shown to have antioxidant and neuroprotective effects. It has also been shown to have a mild sedative effect, making it a potential candidate for the treatment of anxiety and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenoxy)-N,N-dimethylpropanamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 2-(4-methoxyphenoxy)-N,N-dimethylpropanamide. One area of interest is the development of new drugs based on 2-(4-methoxyphenoxy)-N,N-dimethylpropanamide for the treatment of inflammatory and pain-related conditions. Another area of interest is the development of new herbicides based on 2-(4-methoxyphenoxy)-N,N-dimethylpropanamide for use in agriculture. Finally, there is potential for the use of 2-(4-methoxyphenoxy)-N,N-dimethylpropanamide as a building block for the synthesis of new materials with unique properties.
Méthodes De Synthèse
2-(4-methoxyphenoxy)-N,N-dimethylpropanamide is synthesized by reacting 4-methoxyphenol with N,N-dimethylpropanamide in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to 2-(4-methoxyphenoxy)-N,N-dimethylpropanamide. The yield of the reaction depends on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
2-(4-methoxyphenoxy)-N,N-dimethylpropanamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(4-methoxyphenoxy)-N,N-dimethylpropanamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In agriculture, 2-(4-methoxyphenoxy)-N,N-dimethylpropanamide has been used as a herbicide due to its ability to inhibit the growth of certain plants. In material science, 2-(4-methoxyphenoxy)-N,N-dimethylpropanamide has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9(12(14)13(2)3)16-11-7-5-10(15-4)6-8-11/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSCGIAMEQIKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-N'-[(5-ethyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5310740.png)
![N-(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5310742.png)
![6-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5310750.png)
![2-[2-(3-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5310755.png)
![N-{2-[(cyclopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5310763.png)

![2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-1,3-thiazolidin-4-one](/img/structure/B5310786.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5310792.png)

![N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide](/img/structure/B5310803.png)

![3-({8-[5-(trifluoromethyl)-2-pyridinyl]-1,8-diazaspiro[4.5]dec-1-yl}methyl)phenol](/img/structure/B5310808.png)
![methyl 4-ethyl-5-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5310825.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B5310833.png)